

Technical Guide: (S)-N-Boc-azetidine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-N-Boc-azetidine-2-carboxylic acid methyl ester

Cat. No.: B1354876

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and synthesis of **(S)-N-Boc-azetidine-2-carboxylic acid methyl ester**, a valuable building block in medicinal chemistry and drug development. This document details predicted spectral data based on analogous compounds, a standard experimental protocol for its synthesis, and a workflow for its preparation and analysis.

Introduction

(S)-N-Boc-azetidine-2-carboxylic acid methyl ester (CAS 107020-12-2) is a protected, non-proteinogenic amino acid derivative.^{[1][2][3][4][5]} The presence of the strained four-membered azetidine ring offers unique conformational constraints, making it a desirable component in the design of novel peptidomimetics and therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the methyl ester at the carboxylic acid function provide orthogonal protection, allowing for selective chemical manipulation in complex synthetic routes.

Spectral Data

While a comprehensive, publicly available dataset for **(S)-N-Boc-azetidine-2-carboxylic acid methyl ester** is limited, the following tables summarize the expected quantitative spectral data. These predictions are based on the analysis of closely related N-Boc protected amino acid esters and azetidine derivatives.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.5 - 4.3	m	1H	α -H
~4.0 - 3.8	m	2H	δ -CH ₂
3.73	s	3H	O-CH ₃
~2.5 - 2.3	m	2H	β -CH ₂
1.45	s	9H	C(CH ₃) ₃

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~172	C=O (ester)
~156	C=O (Boc)
~80	C(CH ₃) ₃
~58	α -C
~52	O-CH ₃
~47	δ -C
~28	C(CH ₃) ₃
~25	β -C

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI)

m/z	Ion
216.1230	[M+H] ⁺
238.1050	[M+Na] ⁺
159.0817	[M-C ₄ H ₉ O ₂] ⁺
116.0706	[M-Boc+H] ⁺

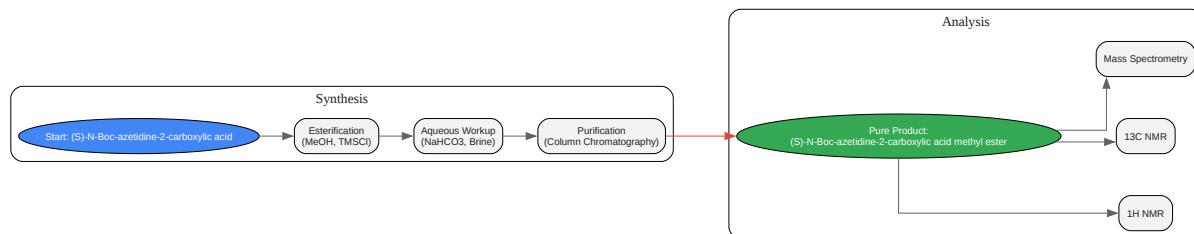
Experimental Protocol: Synthesis

The following protocol describes a general and reliable method for the synthesis of **(S)-N-Boc-azetidine-2-carboxylic acid methyl ester** from its corresponding carboxylic acid.

Reaction: Esterification of (S)-N-Boc-azetidine-2-carboxylic acid.

Materials:

- (S)-N-Boc-azetidine-2-carboxylic acid
- Methanol (MeOH), anhydrous
- Trimethylchlorosilane (TMSCl)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)


Procedure:

- To a solution of (S)-N-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (0.2-0.5 M), add trimethylchlorosilane (2.0-3.0 eq) dropwise at 0 °C.

- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the solvent under reduced pressure.
- Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure **(S)-N-Boc-azetidine-2-carboxylic acid methyl ester**.

Experimental and Analytical Workflow

The following diagram illustrates the workflow for the synthesis and characterization of **(S)-N-Boc-azetidine-2-carboxylic acid methyl ester**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectral analysis of the target compound.

This guide provides essential technical information for researchers working with **(S)-N-Boc-azetidine-2-carboxylic acid methyl ester**. The provided data and protocols are intended to facilitate its synthesis, characterization, and application in innovative drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | C10H17NO4 | CID 14821736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [107020-12-2], MFCD09025329, (S)-N-Boc-azetidine-2-carboxylic acid methyl ester [combi-blocks.com]
- 3. Synthonix, Inc > Building Blocks > 107020-12-2 | (S)-1-BOC-Azetidine-2-carboxylic acid methyl ester [synthonix.com]
- 4. scbt.com [scbt.com]
- 5. (S)-N-BOC-AZETIDINE-2-CARBOXYLIC ACID METHYL ESTER , Package: 10g , Laibo Chem - Global Labor [globallabor.com.br]
- To cite this document: BenchChem. [Technical Guide: (S)-N-Boc-azetidine-2-carboxylic acid methyl ester]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1354876#s-n-boc-azetidine-2-carboxylic-acid-methyl-ester-spectral-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com